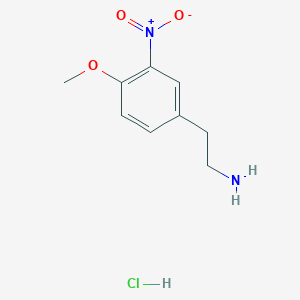
2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxy-3-nitrophenyl)ethanamine involves various chemical routes and modifications to introduce specific functional groups or isotopic labels. For example, Yilmaz and Shine (1988) described preparations of hydrochloride derivatives of N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and related compounds through base-catalyzed rearrangement, highlighting the complexity and versatility in synthesizing nitrophenyl ethanamine derivatives (Yilmaz & Shine, 1988).
Molecular Structure Analysis
The molecular structure of compounds bearing the 2-methoxy-4-nitrobenzeneamine moiety has been extensively studied through both experimental and computational techniques. Mohan et al. (2019) provided insights into the crystal structures and non-linear optical (NLO) applications of new organic compounds, emphasizing the structural details obtained through 1H NMR, 13C NMR, FT-IR, and X-ray structure determination (Mohan et al., 2019).
Chemical Reactions and Properties
The reactivity of 2-(4-Methoxy-3-nitrophenyl)ethanamine derivatives towards various reagents and conditions has been explored to synthesize diverse compounds. The study by Zhao and Liu (2013) on nitroalkene compounds reveals the significance of trans configuration and the stabilization by C-H···O short contacts in determining the chemical behavior and interactions of such molecules (Zhao & Liu, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure play a crucial role in the application and handling of chemical compounds. The thermal properties of compounds related to 2-(4-Methoxy-3-nitrophenyl)ethanamine, including DSC and TG-DTG analysis, have been investigated to understand their stability and phase transitions under different conditions (Mohan et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the practical applications of 2-(4-Methoxy-3-nitrophenyl)ethanamine derivatives. For instance, Asiri et al. (2011) conducted a comprehensive study on the synthesis, molecular conformation, and electronic transition of a novel compound, providing valuable information on its spectroscopic properties and potential as a nonlinear optical material (Asiri et al., 2011).
Applications De Recherche Scientifique
Pharmacological Research and Applications
- Psychoactive Effects and Metabolism: Research on compounds similar to "2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride" has focused on understanding their psychoactive effects and metabolic pathways. For instance, the study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) metabolism in rats revealed the formation of various metabolites through pathways like deamination and acetylation, indicating complex biotransformation processes that could inform the pharmacokinetics of related compounds (Kanamori et al., 2002).
Biochemical Applications
- Schiff Bases Synthesis: Schiff bases synthesized from compounds structurally related to "2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride" have been studied for their antimicrobial and antidiabetic properties. These Schiff bases have potential applications as COVID-19 inhibitors through molecular docking analyses, suggesting their role in developing antiviral medications (S. G et al., 2023).
Environmental Science Research
- Pesticide Degradation: Methoxychlor, a compound related to "2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride," has been studied for its environmental degradation processes. The reductive dechlorination of methoxychlor by bacterial species suggests pathways for its breakdown in natural environments, highlighting the bioremediation potential of microorganisms against pesticide residues (Satsuma & Masuda, 2012).
Chemical Synthesis and Modification
- Protecting Group Methodology: Research on protecting group methodologies for nitroxides shows the utility of methoxyamine groups, relevant to the structural features of "2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride." These methodologies are crucial for synthesizing complex molecules with nitroxide functions, facilitating studies in various chemical and biochemical applications (Chalmers et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAMSIKXTVJSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)
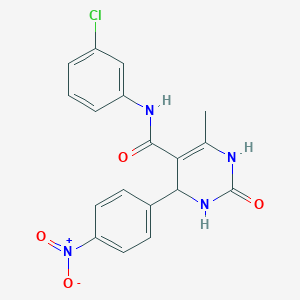

![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)
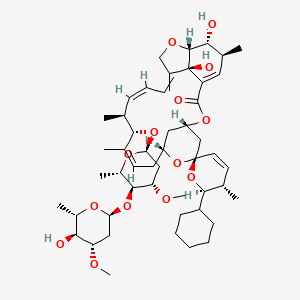
![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)
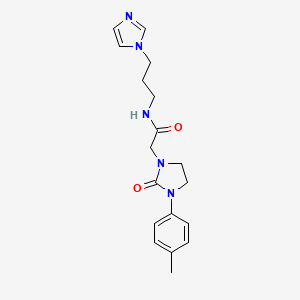

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)
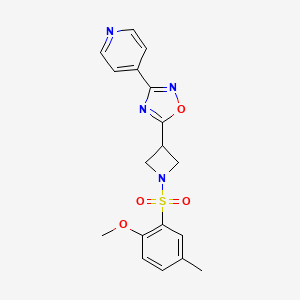

![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)
